N-cyclopropyl-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide
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Description
“N-cyclopropyl-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide” is a compound that contains a trifluoromethylpyridine (TFMP) group . TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives, like the compound , is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethylpyridine group, which contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . This structure is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the trifluoromethylpyridine group . This group can be introduced into other molecules through various synthetic methods, potentially leading to a wide range of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by the presence of the trifluoromethylpyridine group . This group is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, have been used in the pharmaceutical and agrochemical industries . They are thought to interact with multiple receptors, contributing to their broad-spectrum biological activities .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction is a common process in the synthesis of such compounds . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium , which could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
The synthesis of similar compounds often involves the suzuki–miyaura cross-coupling reaction , which could potentially influence various biochemical pathways.
Result of Action
Compounds with similar structures have been used in the pharmaceutical and agrochemical industries, suggesting that they may have significant biological effects .
Action Environment
The synthesis of similar compounds often involves reactions that are tolerant to various functional groups and environmental conditions , suggesting that the compound may be stable under a range of conditions.
Properties
IUPAC Name |
N-cyclopropyl-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O2/c15-14(16,17)9-1-4-12(18-7-9)20-5-6-22-11(8-20)13(21)19-10-2-3-10/h1,4,7,10-11H,2-3,5-6,8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEJBIFRLRGSCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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